Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a trichloroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl group through a Friedel-Crafts acylation. The trichloroethylamine moiety is then added via a nucleophilic substitution reaction. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloroethylamine moiety can be reduced to form a dichloroethylamine derivative.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloroethylamine derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trichloroethylamine moiety could interact with nucleophilic sites in proteins, while the fluorobenzoyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
- Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
- Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
Uniqueness
Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in drug design and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C22H18Cl3FN2O3S |
---|---|
Molecular Weight |
515.8 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[[2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H18Cl3FN2O3S/c1-2-31-20(30)17-16(13-6-4-3-5-7-13)12-32-19(17)28-21(22(23,24)25)27-18(29)14-8-10-15(26)11-9-14/h3-12,21,28H,2H2,1H3,(H,27,29) |
InChI Key |
GLBMNDOIGRKSMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.